molecular formula C9H10ClNO2 B1590914 Ethyl 2-chloro-6-methylnicotinate CAS No. 39073-14-8

Ethyl 2-chloro-6-methylnicotinate

Cat. No.: B1590914
CAS No.: 39073-14-8
M. Wt: 199.63 g/mol
InChI Key: MRPGVPAVDMEQED-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-6-methylnicotinate: is an organic compound with the molecular formula C9H10ClNO2 . It is a derivative of nicotinic acid, featuring a chlorine atom at the second position and a methyl group at the sixth position of the pyridine ring. This compound is primarily used in research and development within the fields of chemistry, biology, and medicine.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-chloro-6-methylnicotinic acid .

  • Esterification Reaction: The carboxylic acid group of 2-chloro-6-methylnicotinic acid is converted to its ethyl ester through esterification with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.

  • Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the esterification reaction is often conducted in large batch reactors to produce significant quantities of the compound.

  • Purification: The crude product is purified through recrystallization or distillation to achieve the desired purity level.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, resulting in different derivatives.

  • Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Various nucleophiles can be used for substitution reactions, such as sodium hydroxide (NaOH) for hydroxylation.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Hydrogenated derivatives of the compound.

  • Substitution Products: Hydroxylated or aminated derivatives.

Scientific Research Applications

Chemistry: Ethyl 2-chloro-6-methylnicotinate is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications. Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which ethyl 2-chloro-6-methylnicotinate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing specific biochemical pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Ethyl 2,4-dichloro-6-methylnicotinate: A related compound with two chlorine atoms instead of one.

  • Ethyl 2-chloro-6-methylpyridine-3-carboxylate: Another derivative with a similar structure but different functional groups.

This comprehensive overview provides a detailed understanding of ethyl 2-chloro-6-methylnicotinate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 2-chloro-6-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-5-4-6(2)11-8(7)10/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPGVPAVDMEQED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60574651
Record name Ethyl 2-chloro-6-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39073-14-8
Record name 3-Pyridinecarboxylic acid, 2-chloro-6-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39073-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-chloro-6-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 2-chloro-6-methylnicotinic acid (7.23 mmol) and 1.2 mL of thionylchloride in 50 mL EtOH were heated to reflux overnight. The mixture was reduced to half of its volume, quenched with sat. aq. NaHCO3 solution and extracted with DCM (2×). The combined organic layers were dried over MgSO4 and concentrated in vacuo. Purification by (KP-SIL™ from Biotage) using Hept to Hept/EtOAc (1/1) gives the desired product as colorless oil;
Quantity
7.23 mmol
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of 20 mL of toluene, 0.5 g of potassium acetate, 0.7 ml of triethylamine, and 4.25 g (40 mmol) of ethyl cyanoacetate at 5° C. were added dropwise 7.28 g (40 mmol) of ethyl 2,2-dichlorocyanoacetate. The resulting mixture was stirred at 5° C. for 30 min., and methyl vinyl ketone (4.2 g, 60 mmol) was added via a syringe pump in 1 h. After stirring at room temperature for 6 hours, 6.2 mL (80 mmol) of DMF was added, followed by slow addition of PCl3 (11 g, 80 mmol). Anhydrous HCl gas was bubbled in for 10 min., while keeping the reaction temperature around 65° C. After being heated at 80° C. for 1 hour, the reaction mixture was cooled, quenched with aqueous ammonium hydroxide, extracted with toluene, washed with 5% NaHCO3, and dried over MgSO4. Distillation afforded 5.83 g of the title compound. (36% yield, 112°-15° C./0.2 mm Hg).
Name
ethyl 2,2-dichlorocyanoacetate
Quantity
7.28 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Name
Quantity
6.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
11 g
Type
reactant
Reaction Step Four
Name
potassium acetate
Quantity
0.5 g
Type
reactant
Reaction Step Five
Quantity
4.25 g
Type
reactant
Reaction Step Five
Quantity
0.7 mL
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
36%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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